molecular formula C18H24 B14067650 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene CAS No. 100602-08-2

1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene

Cat. No.: B14067650
CAS No.: 100602-08-2
M. Wt: 240.4 g/mol
InChI Key: OESCMXNUUMGAIU-UHFFFAOYSA-N
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Description

1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is a derivative of chrysene, where the aromatic rings are partially hydrogenated, resulting in a dodecahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene typically involves the hydrogenation of chrysene. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50-100 atm. The hydrogenation process selectively reduces the aromatic rings while preserving the overall structure of the chrysene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further hydrogenation can lead to the complete saturation of the molecule, resulting in a fully hydrogenated derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene has several scientific research applications:

    Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different hydrogenation pattern.

    Tetrahydrochrysene: A partially hydrogenated derivative of chrysene with fewer hydrogen atoms added compared to this compound.

Uniqueness

This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This compound’s partially hydrogenated structure allows for unique interactions with other molecules, making it valuable for various research and industrial applications.

Properties

CAS No.

100602-08-2

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,6a,7,8,9-dodecahydrochrysene

InChI

InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h7,10,12-13,16,18H,1-6,8-9,11H2

InChI Key

OESCMXNUUMGAIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C3C(C2C1)CCC4C3=CCCC4

Origin of Product

United States

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